An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known properties and potential characteristics of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Due to the limited availability of public data for this specific compound, some information regarding experimental protocols and spectral data is based on closely related analogs and established synthetic methodologies for the tetrahydronaphthyridine scaffold. All inferred information is clearly indicated.
Core Chemical Properties
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic organic compound. Its core structure consists of a fused pyridine and a partially saturated pyridine ring, with a chlorine substituent on the aromatic ring. This scaffold is of interest in medicinal chemistry due to the prevalence of the naphthyridine core in biologically active molecules.
Table 1: Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and its Hydrochloride Salt
| Property | Value | Source/Comment |
| IUPAC Name | 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | - |
| CAS Number | 1196151-85-5 | [1][2] |
| Molecular Formula | C₈H₉ClN₂ | [2] |
| Molecular Weight | 168.62 g/mol | [2] |
| Appearance | Solid (predicted) | General property of similar small molecules |
| Melting Point | Not reported | Data not available in public domain |
| Boiling Point | Not reported | Data not available in public domain |
| Solubility | Not reported | Expected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt is likely soluble in water. |
| Hydrochloride Salt CAS | 1335053-26-3 | [3] |
| Hydrochloride Mol. Formula | C₈H₁₀Cl₂N₂ | |
| Hydrochloride Mol. Weight | 205.09 g/mol |
Hypothetical Synthesis Protocol
While a specific experimental protocol for the synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is not detailed in the public literature, a plausible synthetic route can be devised based on established methods for constructing the 2,7-naphthyridine core.[4][5] A common strategy involves the cyclization of appropriately substituted pyridine precursors.
Proposed Retrosynthetic Analysis:
The target molecule could be synthesized from a suitable 4-amino-3-halopyridine derivative which can undergo a sequence of reactions to build the second, partially saturated ring.
Hypothetical Experimental Protocol:
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Step 1: Synthesis of a Substituted Pyridine Precursor. A potential starting material would be a derivative of 3-amino-4-chloropyridine. This precursor would need to be functionalized to introduce the carbon atoms required for the second ring.
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Step 2: Ring Annulation. The functionalized pyridine from Step 1 could undergo an intramolecular cyclization to form the tetrahydronaphthyridine ring system. This could potentially be achieved through a Pictet-Spengler type reaction or a metal-catalyzed cross-coupling reaction followed by cyclization.
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Step 3: Purification. The crude product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to yield the pure 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.
Note: This is a generalized and hypothetical protocol. The actual reaction conditions, reagents, and yields would require experimental optimization.
Predicted Spectral Characteristics
Direct spectral data (NMR, MS) for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectral Data
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, and aliphatic protons of the tetrahydro portion of the molecule. Chemical shifts and coupling constants would be characteristic of the specific substitution pattern. |
| ¹³C NMR | Resonances corresponding to the eight carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons. The carbon attached to the chlorine atom would show a characteristic chemical shift. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
Potential Biological Activity and Screening Workflow
The biological activity of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine has not been reported. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of pharmacological effects, including:
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Anticancer Activity: Many naphthyridine derivatives have been investigated as potential antitumor agents.[6]
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Antimicrobial Activity: The naphthyridine scaffold is a key component of several antibacterial drugs.[7]
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Central Nervous System (CNS) Activity: Some derivatives have shown effects as analgesics and anticonvulsants.[5]
Given the presence of the chloro-substituted tetrahydronaphthyridine core, this compound could be a candidate for screening in various biological assays.
Below is a generalized workflow for the initial in vitro screening of a novel compound like 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine for potential anticancer activity.
Caption: General workflow for in vitro screening of a novel compound.
Conclusion
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine represents an interesting but underexplored chemical entity. While its fundamental chemical identity is established, a significant lack of publicly available experimental data necessitates a research-focused approach to fully characterize its properties and potential applications. The information provided in this guide, based on its known characteristics and data from related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this and similar tetrahydronaphthyridine derivatives in drug discovery and development. Further experimental investigation is required to elucidate its precise chemical and biological profile.
References
- 1. 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine | 1196151-85-5 [chemicalbook.com]
- 2. CAS 1196151-85-5 | 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine - Synblock [synblock.com]
- 3. 1335053-26-3|6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 7. Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
